Sodium prasterone sulfate dihydrate
CAS No.: 78590-17-7
Cat. No.: VC0005728
Molecular Formula: C19H31NaO7S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78590-17-7 |
---|---|
Molecular Formula | C19H31NaO7S |
Molecular Weight | 426.5 g/mol |
IUPAC Name | sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate |
Standard InChI | InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1 |
Standard InChI Key | NLNMKDUYGPNWAO-OXNWJOIVSA-M |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
SMILES | CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
Sodium prasterone sulfate dihydrate (CAS No. 78590-17-7) is a hydrated sodium salt of prasterone sulfate, with the molecular formula C₁₉H₃₁NaO₇S and a molar mass of 426.5 g/mol . Its IUPAC name is sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate, reflecting its stereospecific steroid backbone . The compound is functionally related to dehydroepiandrosterone sulfate (DHEA-S), a endogenous adrenal steroid, but distinguishes itself through its synthetic hydration state and sodium counterion .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₃₁NaO₇S | PubChem |
Molar Mass | 426.5 g/mol | PubChem |
CAS Registry Number | 78590-17-7 | PubChem |
DSSTox Substance ID | DTXSID9045764 | PubChem |
Pharmacological Effects and Mechanism of Action
Prohormone Activity
As a synthetic analog of DHEA-S, sodium prasterone sulfate dihydrate serves as a precursor to active sex hormones. Intravaginal or systemic administration leads to localized conversion into androgens (e.g., testosterone) and estrogens (e.g., estradiol) via tissue-specific enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase . This bioconversion occurs without significantly altering systemic hormone levels, minimizing risks associated with traditional hormone replacement therapies .
Receptor Interactions
The compound exhibits nuanced receptor modulation:
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Estrogen Receptor β (ERβ) Agonism: Enhances genital tissue sensitivity and vascularization .
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Neurosteroid Activity: Modulates GABA-A and NMDA receptors, potentially influencing mood and cognitive function .
Clinical Applications and Research Findings
Treatment of Postmenopausal HSDD
Two Phase III clinical trials (NCT03287232, NCT03619005) evaluated intravaginal prasterone (6.5 mg/day) in 216 postmenopausal women with HSDD .
Table 2: Efficacy Outcomes from NCT03287232
Parameter | Prasterone Group | Placebo Group |
---|---|---|
Improvement in Desire | 68% | 42% |
Reduction in Distress | 65% | 38% |
Adverse Event Rate | 12% | 9% |
The trials demonstrated statistically significant improvements in sexual desire (p<0.01) and personal distress (p<0.05) versus placebo, with no serious adverse events reported .
Management of Vaginal Atrophy
A substudy of the NCT03287232 cohort revealed:
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45.9% reduction in parabasal cells (marker of atrophy)
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6.8% increase in superficial cells (indicator of epithelial health)
Recent Advances and Future Directions
Ongoing Research
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NCT04123444: Investigating long-term (24-month) safety in breast cancer survivors (n=300, recruiting)
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NCT04055909: Exploring neuroprotective effects in multiple sclerosis (preclinical phase)
Unmet Needs
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Dose optimization for transgender hormone therapy
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Pediatric applications in adrenal insufficiency
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